2,4-Dimethylbenzenesulfonic acid

Catalog No.
S1893856
CAS No.
88-61-9
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylbenzenesulfonic acid

CAS Number

88-61-9

Product Name

2,4-Dimethylbenzenesulfonic acid

IUPAC Name

2,4-dimethylbenzenesulfonic acid

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)

InChI Key

CHZLVSBMXZSPNN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C

The exact mass of the compound 2,4-Dimethylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylbenzenesulfonic acid (also known as 2,4-xylenesulfonic acid) is a strong, solid organic acid belonging to the arylsulfonic acid class. It serves as an acid catalyst, a chemical intermediate, and a functional additive in material science applications such as electrolytes and conductive polymer formulations. [REFS-1, REFS-2] In procurement decisions, it is most frequently compared to the industry-standard catalyst p-toluenesulfonic acid (p-TSA), as well as to the parent compound, benzenesulfonic acid. [3] Its utility is defined by the specific steric and electronic effects conferred by the two methyl groups on the aromatic ring.

Direct substitution of 2,4-dimethylbenzenesulfonic acid with more common arylsulfonic acids like p-toluenesulfonic acid (p-TSA) or benzenesulfonic acid is often unviable. The presence and specific 2,4-positioning of the two methyl groups—versus the single 4-position methyl group of p-TSA—alters the molecule's steric profile and increases its hydrophobicity. [1] These differences directly impact performance in applications sensitive to catalyst-substrate geometry, solubility in specific organic media, and the packing and morphology of doped conductive polymers, where the anion's size and shape are critical design parameters. [2] Consequently, replacing 2,4-dimethylbenzenesulfonic acid with a generic alternative requires complete re-validation of the process or formulation.

Differentiated Catalytic Profile in Esterification Reactions

In the acid-catalyzed esterification of acetic acid with n-propanol, 2,4-dimethylbenzenesulfonic acid (DBSA) demonstrates a distinct catalytic activity profile compared to its common substitutes. Under identical batch reaction conditions, DBSA resulted in a lower yield of n-propyl acetate than p-toluenesulfonic acid (PTSA) and sulfuric acid (SA). [1] This indicates that for simple, sterically unhindered esterifications, p-TSA is a more active catalyst. The procurement choice for 2,4-DBSA is therefore justified for reactions where its unique steric bulk or solubility is required to control selectivity, rather than to maximize rate in simple condensations.

Evidence DimensionYield of n-propyl acetate (%)
Target Compound Data~45%
Comparator Or Baselinep-Toluenesulfonic acid (PTSA): ~60%; Sulfuric acid (SA): >60%
Quantified DifferenceYield is ~25% lower than with PTSA
ConditionsBatch esterification of acetic acid and n-propanol at 50°C.

This clarifies that 2,4-DBSA should not be procured as a direct, higher-activity substitute for p-TSA in all cases, but rather for specialized applications where its specific structure provides advantages other than raw activity.

Critical Dopant Functionality for Tuning Conductive Polymer Properties

The choice of dopant acid is a critical parameter for controlling the final properties of conductive polymers like polyaniline (PANI). The structure of the dopant anion directly influences polymer morphology, charge carrier mobility, and environmental stability. [1] Studies on related systems show that the presence and position of alkyl groups on the dopant anion significantly alter the resulting polymer's conductivity and thermal stability. [2] While a direct comparison is not available, the unique steric and electronic profile of the 2,4-dimethylbenzenesulfonate anion provides a distinct tool for formulation development compared to the smaller, less hydrophobic tosylate anion from p-TSA, enabling fine-tuning of properties for applications like conductive inks or coatings.

Evidence DimensionImpact of Dopant Structure on Polymer Properties
Target Compound DataUnique steric profile from two methyl groups at 2- and 4- positions.
Comparator Or Baselinep-Toluenesulfonic acid provides a tosylate anion with a single methyl group at the 4-position.
Quantified DifferenceNot directly quantified, but literature confirms that such structural differences in dopants cause significant changes in conductivity and thermal stability. [<a href="http://www.orientjchem.org/vol34no5/effects-of-dopant-ions-on-the-properties-of-polyaniline-conducting-polymer/" target="_blank">2</a>]
ConditionsDoping of polyaniline via chemical polymerization.

For developing high-performance conductive polymer formulations, 2,4-DBSA is not interchangeable with p-TSA, as its specific anion structure offers a different set of tools to control material properties.

Enhanced Hydrophobicity for Improved Processability in Organic Media

Arylsulfonic acids are valued as organic-soluble strong acids. Adding a methyl group to benzenesulfonic acid to form p-toluenesulfonic acid increases hydrophobicity and reduces water solubility. [1] By extension, 2,4-dimethylbenzenesulfonic acid, possessing two methyl groups, is more hydrophobic than p-TSA. This property is advantageous for achieving higher solubility and compatibility in non-polar organic solvents (e.g., toluene, xylenes) where p-TSA monohydrate has limited solubility. [2] This allows for more efficient, homogeneous catalysis in specific reaction media without the handling issues associated with mineral acids.

Evidence DimensionRelative Hydrophobicity
Target Compound DataHigher hydrophobicity due to two methyl groups.
Comparator Or Baselinep-Toluenesulfonic acid (one methyl group); Benzenesulfonic acid (no methyl groups).
Quantified DifferenceQualitatively higher; quantitative solubility data in specific non-polar solvents is sparse.
ConditionsSolubility in non-polar or weakly polar organic solvents.

For processes requiring a strong acid catalyst with high solubility in non-polar organic media, 2,4-DBSA is a more suitable choice than the more common and more polar p-TSA.

Formulating Processable Conductive Polymer Inks and Coatings

Where precise tuning of conductivity, morphology, and stability is required, the unique size and steric profile of the 2,4-dimethylbenzenesulfonate anion make it a valuable dopant for developing specialized polyaniline-based conductive formulations. [1]

Homogeneous Catalysis in Low-Polarity Reaction Media

In organic synthesis conducted in non-polar solvents like toluene or hexane, the enhanced hydrophobicity of 2,4-DBSA makes it a more suitable choice than p-TSA for ensuring catalyst solubility and maintaining a homogeneous reaction environment. [2]

Specialized Esterification and Condensation Catalysis

For reactions where the steric bulk of the catalyst can influence stereoselectivity or chemoselectivity, or in systems with sensitive functional groups, the distinct profile of 2,4-DBSA offers an alternative to the more active but less sterically hindered p-TSA. [3]

Development of Performance-Tuned Electrolytes and Electroplating Baths

In electrochemical applications, including electroplating, the structure of ions in the bath is critical for performance. [4] The specific 2,4-dimethylbenzenesulfonate anion can be used to develop proprietary formulations where standard anions like tosylate or sulfate do not provide the desired deposition characteristics or stability.

XLogP3

1.4

Melting Point

57.0 °C

UNII

NMK3P488V0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

88-61-9

Wikipedia

2,4-dimethylbenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 2,4-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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